
1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde
Vue d'ensemble
Description
“1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde” is a type of heterocyclic compound . It belongs to the family of pyrazolopyridines, which are formed by the possible fusions of a pyrazole and a pyridine ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies . For instance, a study reported the synthesis of 38 pyrazolo[3,4-b]pyridine derivatives based on scaffold hopping and computer-aided drug design . Another study discussed the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
Molecular Structure Analysis
The molecular structure of “this compound” is likely to be similar to other pyrazolo[3,4-b]pyridine derivatives . These compounds can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be similar to those of other pyrazolo[3,4-b]pyridine derivatives . For instance, one study reported the synthesis of these derivatives and their activities to inhibit TRKA .
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis and Antimicrobial Activity of Chitosan Schiff Bases 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde derivatives were synthesized and reacted with chitosan to form Schiff bases, exhibiting antimicrobial activity against various bacteria and fungi. The cytotoxicity of the chitosan derivatives was evaluated, indicating the absence of cytotoxic activity (Hamed et al., 2020).
Reactions with Cyclohexylamine The compound reacts differently with cyclohexylamine depending on the substituent, forming distinct products with specific molecular interactions and electronic properties, as indicated by X-ray crystallography and electronic polarization analyses (Orrego Hernandez et al., 2015).
Synthesis and Spectroscopic Characterization Pyrimidine derivatives, including this compound, were synthesized and characterized using various spectroscopic techniques, highlighting their utility in medicinal and other applications (Rathod & Solanki, 2018).
Ligand Binding and Coordination
Metal Complexes with Varying Coordination Modes The title ligand forms complexes with different metals, exhibiting varied coordination modes and geometries, as confirmed by X-ray crystallography and other characterizations. This study demonstrates the ligand's versatility in forming complexes with different metals (Das et al., 2010).
Cd(II) Complexes with Pyrazole-Based Ligands The synthesis, structural, and spectroscopic characterization of Cd(II) complexes with pyrazole-based ligands, displaying keto oxygen bridged structures and stabilised by supramolecular interactions, are presented, highlighting the ligands' coordination capabilities (Das et al., 2015).
Mn(II) Cluster with Antiferromagnetic Interaction A pentanuclear Mn(II) homoleptic cluster complex with antiferromagnetic coupling was synthesized using a pyrazole-based ditopic ligand, demonstrating intricate metal-ligand interactions and magnetic properties (Konar et al., 2013).
Orientations Futures
The future directions for “1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde” could involve further exploration of its potential applications . For instance, one study suggested that a similar compound has potential for further exploration due to its acceptable activity and good plasma stability .
Propriétés
IUPAC Name |
1-methyl-3-pyridin-4-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-13-6-9(7-14)10(12-13)8-2-4-11-5-3-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQBVMJHHJXDNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=NC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


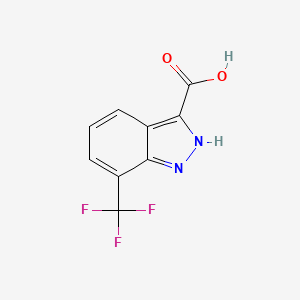
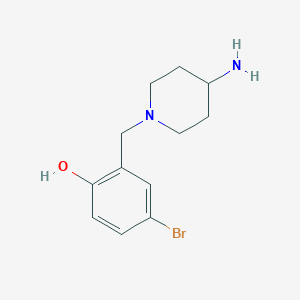
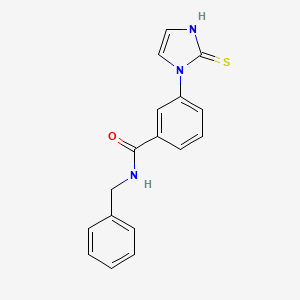


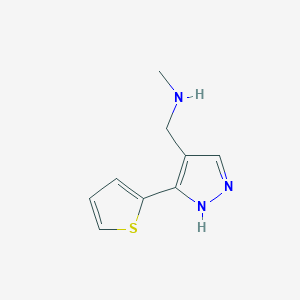



amine](/img/structure/B1486443.png)

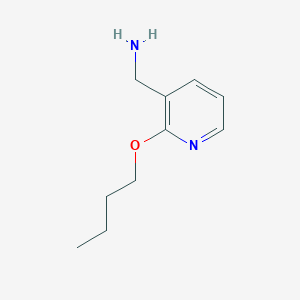
![2-[(Cyclopropylmethyl)amino]butan-1-ol](/img/structure/B1486449.png)
![4,7-dimethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1486450.png)
